{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride

Conformational flexibility Hydrogen-bond acceptor count Medicinal chemistry building blocks

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride (CAS 1262775-03-0) is a heterocyclic primary amine building block featuring a 1,2,5-oxadiazole (furazan) core linked via an ether bridge to an ethylamine side chain, supplied as the hydrochloride salt. The compound belongs to the 1,2,5-oxadiazole regioisomer class, which is less common in medicinal chemistry than the 1,2,4- and 1,3,4-oxadiazole isomers but offers distinct electronic properties and metabolic stability profiles.

Molecular Formula C5H10ClN3O2
Molecular Weight 179.6 g/mol
CAS No. 1262775-03-0
Cat. No. B1373423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride
CAS1262775-03-0
Molecular FormulaC5H10ClN3O2
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESCC1=NON=C1OCCN.Cl
InChIInChI=1S/C5H9N3O2.ClH/c1-4-5(8-10-7-4)9-3-2-6;/h2-3,6H2,1H3;1H
InChIKeyUBEJRVGTZUPENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride (CAS 1262775-03-0) – A Differentiated 1,2,5-Oxadiazole Building Block


{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride (CAS 1262775-03-0) is a heterocyclic primary amine building block featuring a 1,2,5-oxadiazole (furazan) core linked via an ether bridge to an ethylamine side chain, supplied as the hydrochloride salt [1]. The compound belongs to the 1,2,5-oxadiazole regioisomer class, which is less common in medicinal chemistry than the 1,2,4- and 1,3,4-oxadiazole isomers but offers distinct electronic properties and metabolic stability profiles [2]. Its bifunctional architecture – a reactive primary amine handle and a heterocyclic core – makes it a versatile intermediate for combinatorial library synthesis and structure-activity relationship (SAR) exploration.

Why {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Substituting {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride with structurally similar analogs – such as the methylene-linked (4-methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride [1], the directly ring-attached 4-methyl-1,2,5-oxadiazol-3-amine [2], or a 1,2,4-oxadiazole regioisomer – introduces quantifiable differences in conformational flexibility, hydrogen-bonding capacity, topological polar surface area (TPSA), and electronic character that propagate into divergent SAR outcomes and physicochemical profiles [3]. These differences are not cosmetic; they alter ligand binding, solubility, and metabolic clearance in ways that undermine the validity of comparative studies if the building block is swapped without rigorous re-optimization. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence for {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride Versus Closest Analogs


Comparability of the Ether Linker Versus Methylene Linker: Conformational Flexibility and Hydrogen-Bond Acceptor Capacity

Compared to the methylene-linked analog (4-methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride, the target compound's ether linker increases the rotatable bond count from 1 to 3 [1][2] and the hydrogen-bond acceptor count from 4 to 5 [1][2]. The greater conformational freedom allows the terminal amine to sample a wider spatial volume, which can be critical for engaging shallow or flexible binding pockets. The additional H-bond acceptor (ether oxygen) provides an extra anchoring point for target interactions or for mediating solubility.

Conformational flexibility Hydrogen-bond acceptor count Medicinal chemistry building blocks

Topological Polar Surface Area (TPSA) Differentiation: Ether Linker Versus Direct Amine

The target compound exhibits a TPSA of 74.2 Ų [1], 14% larger than the 64.9 Ų recorded for 4-methyl-1,2,5-oxadiazol-3-amine (direct amine analog) [2]. While both values fall within the generally acceptable range for oral bioavailability (<140 Ų), the 9.3 Ų difference reflects the ether oxygen's contribution and may influence passive membrane permeability in a congener-specific manner. In parallel, the hydrogen-bond donor count increases from 1 (direct amine) to 2 (target hydrochloride) [1][2], further modulating solubility and target engagement profiles.

Topological polar surface area Drug-likeness Oral bioavailability prediction

1,2,5-Oxadiazole Regioisomeric Advantage Over 1,2,4-Oxadiazole in Medicinal Chemistry Programs

The 1,2,5-oxadiazole (furazan) core is structurally distinct from the more common 1,2,4-oxadiazole isomer. Literature evidence shows that 1,2,4-oxadiazoles are frequently employed as ester/amide bioisosteres, while 1,2,5-oxadiazoles exhibit a different electronic character – acting as nitro-group bioisosteres and offering NO-donating capacity under physiological conditions [1]. In the IDO1 inhibitor field, 1,2,5-oxadiazole-3-carboximidamide derivatives have demonstrated potent activity (biochemical hIDO1 IC50 = 75.9 nM for lead compound 3) [2], while 1,2,4-oxadiazole-containing IDO1 inhibitors (e.g., epacadostat) operate via a distinct heme-binding mechanism [2]. This regioisomer-dependent target engagement profile means that programs exploring IDO1 or related heme-containing enzymes cannot seamlessly interchange 1,2,5- and 1,2,4-oxadiazole building blocks without altering the mode of inhibition.

Oxadiazole regioisomers Metabolic stability Bioisostere Kinase inhibitors IDO1 inhibitors

Proven Utility of the 1,2,5-Oxadiazol-3-yloxy-ethylamine Motif in IDO1 and STAT3 Inhibitor Programs

The 1,2,5-oxadiazol-3-yloxy-ethylamine motif embedded in the target compound appears as a privileged fragment in multiple independently discovered bioactive series. Specifically, 1,2,5-oxadiazole-3-carboximidamide derivatives incorporating ether-linked amine side chains achieved biochemical hIDO1 IC50 values ranging from 75.9 to 178.1 nM, with the most potent compound showing cellular HeLa hIDO1 IC50 = 20.6 nM [1]. Independently, the 1,2,5-oxadiazole derivative MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide) was identified as a direct STAT3 SH2 domain inhibitor with dose-dependent antiproliferative activity [2]. The recurrence of this core across disparate target classes underscores its versatile pharmacophoric value, which is not observed for the methylene-linked or direct-amine 1,2,5-oxadiazole analogs in the same potency range.

IDO1 inhibitor STAT3 inhibitor Cancer immunotherapy Privileged scaffold

Procurement Cost Advantage: Target Compound vs. Methylene-Linked Analog

Based on vendor pricing data, {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride (CAS 1262775-03-0) is available at $70 per 250 mg from Hit2Lead (Price Group 2) , while the methylene-linked analog (4-methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride (CAS 1159825-48-5) is priced at $92 per 250 mg (Price Group 3) . This represents a 24% cost reduction for the ether-linked compound at the same scale, which is significant for library synthesis programs requiring multi-gram quantities.

Procurement cost Building block pricing Hit2Lead Medicinal chemistry supply

Optimal Procurement Scenarios for {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride Based on Quantitative Evidence


IDO1 and Heme-Enzyme Inhibitor Library Synthesis

The demonstrated activity of 1,2,5-oxadiazole-3-carboximidamide derivatives as IDO1 inhibitors (biochemical IC50 = 75.9–178.1 nM; cellular IC50 as low as 20.6 nM) [1] makes this building block a direct synthetic entry point for generating focused IDO1 inhibitor libraries. Programs seeking to diversify beyond the 1,2,4-oxadiazole chemotype of epacadostat should prioritize this building block for its regioisomer-specific target engagement profile.

STAT3 SH2 Domain Inhibitor Optimization

The identification of 1,2,5-oxadiazole derivative MD77 as a direct STAT3 SH2 domain inhibitor [2] provides a validated starting point for medicinal chemistry campaigns targeting STAT3-driven cancers. The ether-linked ethylamine handle of the target compound allows for facile conjugation to diverse warheads (e.g., benzamide, urea, or sulfonamide groups) while maintaining the furazan pharmacophore.

Conformationally Diverse Fragment Library Construction

With 3 rotatable bonds and 5 hydrogen-bond acceptors [3], this building block offers substantially greater conformational and interactional diversity than its methylene-linked (1 rotatable bond, 4 HBA) or direct-amine (0 rotatable bonds, 4 HBA) analogs [4][5]. Procurement for fragment-based drug discovery (FBDD) libraries maximizes the sampled chemical space per synthetic step.

Cost-Constrained Parallel Synthesis Campaigns

At $70 per 250 mg versus $92 per 250 mg for the methylene-linked analog , the target compound offers a 24% procurement cost advantage. For a 48-member library requiring 250 mg of building block per reaction, this translates to approximately $1,056 in savings, enabling reallocation of budget to additional library members or downstream biological testing.

Quote Request

Request a Quote for {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.